molecular formula C9H8N2O2 B2765457 Methyl imidazo[1,5-a]pyridine-1-carboxylate CAS No. 1039356-98-3

Methyl imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2765457
CAS No.: 1039356-98-3
M. Wt: 176.175
InChI Key: JAHBFRLRXFGDFD-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,5-a]pyridine-1-carboxylic acid, while reduction can produce various substituted imidazo[1,5-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Uniqueness: Methyl imidazo[1,5-a]pyridine-1-carboxylate stands out due to its unique structural features and versatile applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Biological Activity

Methyl imidazo[1,5-a]pyridine-1-carboxylate (MIP) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of MIP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

MIP has the molecular formula C9H8N2O2C_9H_8N_2O_2, featuring a fused imidazole and pyridine ring structure. This unique configuration contributes to its reactivity and biological properties. The compound serves as a scaffold for developing new drugs targeting specific biological pathways, particularly in the fields of oncology and infectious diseases.

Biological Activities

MIP exhibits a range of biological activities, including:

  • Anticancer Properties : MIP derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain MIP derivatives induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving p53 and other apoptotic markers .
  • Antimicrobial Activity : Research highlights MIP's potential as an antimicrobial agent, with studies demonstrating efficacy against various bacterial strains. Its mechanism may involve inhibition of specific enzymes critical for bacterial survival.
  • Anti-inflammatory Effects : Some derivatives of MIP have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in preclinical models.

The biological activity of MIP is attributed to its interaction with specific molecular targets. These interactions can lead to altered cellular functions through various pathways:

  • Enzyme Inhibition : MIP can inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
  • DNA Interaction : Certain studies have shown that MIP derivatives can bind to DNA, influencing gene expression and cellular responses to stress .

Research Findings

Recent studies have focused on synthesizing novel MIP derivatives and evaluating their biological activities. Below are key findings from notable research:

StudyFindingsMethodology
MIP derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with GI50 values ranging from 1.06 to 14.9 μM.MTT cell proliferation assay
Induction of apoptosis was confirmed through flow cytometry and immunofluorescence analysis.Cell cycle analysis
Antimicrobial activity was noted against multiple strains, indicating broad-spectrum efficacy.MIC determination

Case Studies

  • Antitumor Activity : A study synthesized a series of imidazo[1,5-a]pyridine-PBD conjugates that demonstrated enhanced DNA binding abilities and significant antitumor activity in breast cancer cell lines. These compounds induced G2/M phase arrest and increased expression of apoptotic markers such as p53 and γ-H2AX .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of MIP derivatives against resistant bacterial strains, highlighting their potential as new therapeutic agents in combating infections resistant to conventional antibiotics.

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-7-4-2-3-5-11(7)6-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHBFRLRXFGDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039356-98-3
Record name Methyl imidazo[1,5-a]pyridine-1-carboxylate
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